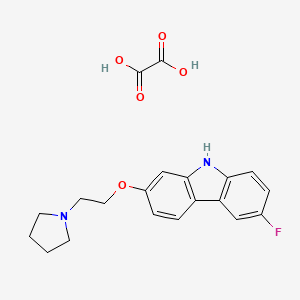
6-fluoro-2-(2-pyrrolidin-1-ylethoxy)-9H-carbazole;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-2-(2-pyrrolidin-1-ylethoxy)-9H-carbazole;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorine atom, a pyrrolidine ring, and a carbazole core. The presence of oxalic acid further adds to its chemical complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2-(2-pyrrolidin-1-ylethoxy)-9H-carbazole;oxalic acid typically involves multiple steps, starting with the preparation of the carbazole core. The fluorine atom is introduced through a fluorination reaction, while the pyrrolidine ring is attached via an ether linkage. The final step involves the addition of oxalic acid to form the desired compound. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-2-(2-pyrrolidin-1-ylethoxy)-9H-carbazole;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom and other functional groups can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Scientific Research Applications
6-fluoro-2-(2-pyrrolidin-1-ylethoxy)-9H-carbazole;oxalic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of 6-fluoro-2-(2-pyrrolidin-1-ylethoxy)-9H-carbazole;oxalic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and pyrrolidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-(2-pyrrolidin-1-ylethoxy)-9H-carbazole: Similar structure but with a chlorine atom instead of fluorine.
6-bromo-2-(2-pyrrolidin-1-ylethoxy)-9H-carbazole: Contains a bromine atom instead of fluorine.
2-(2-pyrrolidin-1-ylethoxy)-9H-carbazole: Lacks the halogen atom.
Uniqueness
The presence of the fluorine atom in 6-fluoro-2-(2-pyrrolidin-1-ylethoxy)-9H-carbazole;oxalic acid imparts unique properties, such as increased stability and specific biological activity, distinguishing it from its analogs.
Properties
CAS No. |
61822-20-6 |
|---|---|
Molecular Formula |
C20H21FN2O5 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
6-fluoro-2-(2-pyrrolidin-1-ylethoxy)-9H-carbazole;oxalic acid |
InChI |
InChI=1S/C18H19FN2O.C2H2O4/c19-13-3-6-17-16(11-13)15-5-4-14(12-18(15)20-17)22-10-9-21-7-1-2-8-21;3-1(4)2(5)6/h3-6,11-12,20H,1-2,7-10H2;(H,3,4)(H,5,6) |
InChI Key |
DZHDZANTHDRUHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOC2=CC3=C(C=C2)C4=C(N3)C=CC(=C4)F.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















